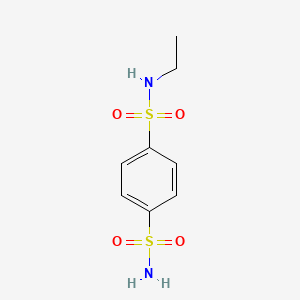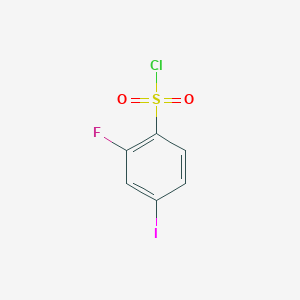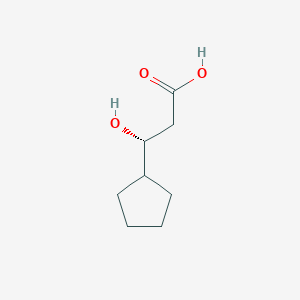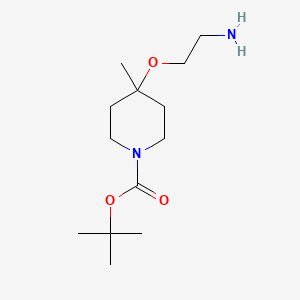
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a triazole ring and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves the formation of the triazole and oxadiazole rings through cyclization reactions. The starting materials often include isopropyl and methyl-substituted hydrazines and nitriles. The reaction conditions usually require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include:
Preparation of intermediates: Synthesis of isopropyl and methyl-substituted hydrazines.
Cyclization reactions: Formation of triazole and oxadiazole rings.
Purification: Techniques such as recrystallization, distillation, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N,N-dimethylaniline
- 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Uniqueness
4-(3-Isopropyl-1-methyl-1h-1,2,5-oxadiazol-3-amine) is unique due to the presence of both triazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12N6O |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H12N6O/c1-4(2)7-10-8(14(3)11-7)5-6(9)13-15-12-5/h4H,1-3H3,(H2,9,13) |
Clé InChI |
RATSYIQSQKREKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)C2=NON=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)




![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)
